Cas no 366017-09-6 (Mubritinib)

Mubritinib structure
Nome del prodotto:Mubritinib
Numero CAS:366017-09-6
MF:C25H23F3N4O2
MW:468.470936059952
MDL:MFCD09954135
CID:67862
PubChem ID:354335238
Mubritinib Proprietà chimiche e fisiche
Nomi e identificatori
-
- Mubritinib
- 1-(4-(4-((2-((1E)-2-(4-(Trifluoromethyl)phenyl)ethenyl)-4-oxazolyl)methoxy)phenyl)butyl)-1H-1,2,3-triazole
- Mubritinib (TAK 165)
- 4-[[4-[4-(triazol-1-yl)butyl]phenoxy]methyl]-2-[(E)-2-[4-(trifluoromethyl)phenyl]ethenyl]-1,3-oxazole
- Mubritinib TAK 165
- TAK 165
- TAK-165
- (E)-1-(4-(4-((2-(4-(trifluoromethyl)styryl)oxazol-4-yl)methoxy)phenyl)butyl)-1H-1,2,3-triazole
- Mubritinib,TAK 165,TAK165
- UNII-V734AZP9BR
- (E)-4-((4-(4-(1H-1,2,3-triazol-1-yl)butyl)phenoxy)methyl)-2-(4-(trifluoromethyl)styryl)oxazole
- 1-[4-[4-[[2-[(1E)-2-[4-(Trifluoromethyl)phenyl]ethenyl]-4-oxazolyl]methoxy]phenyl]butyl]-1H-1,2,3-triazole
- CID 6444692
- (E)-4-[[4-[4-(1H-1,2,3-Triazol-1-yl)butyl]phenoxy]methyl]-2-[4-(trifluoromethyl)styryl]oxazole
- TAK165
- V734AZP9BR
- C25H23F3N4O2
- 4-[[4-[4-(triazol-1-yl)butyl]phenoxy]methyl]-2-[(E)-2-[4-(trifluoromethyl)phenyl]eth
- SMR004458708
- EX-A2107
- Mubritinib (USAN/INN)
- NCGC00346582-08
- 1-(4-(4-((2-((E)-2-(4-(Trifluoromethyl)phenyl)ethenyl)oxazol-4-yl)methoxy)phenyl)butyl)-1H-1,2,3-triazole
- [4-[4-[[2-[(E)-2-[4-(Trifluoromethyl)phenyl]ethenyl]-1,3-oxazol-4-yl]methoxy]phenyl]butyl]-1H-1,2,3-triazole
- GTPL6011
- CHEMBL1614707
- 1-[4-[4-[[2-[(E)-2-[4-(trifluoromethyl)phenyl]ethenyl]-1,3-oxazol-4-yl]methoxy]phenyl]butyl]triazole
- Mubritinib;TAK-165
- HMS3414A21
- NS00070519
- (E)-4-((4-(4-(1H-1,2,3-triazol-1-yl)butyl)phenyl1H-1,2,3-triazol-1-yl)butyl)phenoxy)methyl)-2-(4-(trifluoromethyl)styryl)oxazole
- 1-(4-{4-[(2-{(E)-2-[4-(trifluoromethyl)phenyl]ethenyl}-1,3-oxazol-4-yl)methoxy]phenyl}butyl)-1H-1,2,3-triazole
- BDBM50593765
- MUBRITINIB [INN]
- SW219659-1
- Mubritinib [USAN:INN]
- s2216
- BCP9000012
- 1-[4-[4-[[2-[(E)-2-(4-trifluoromethylphenyl)ethenyl]-1,3-oxazol-4-yl]methoxy]phenyl]-butyl]-1H-1,2,3-triazole
- MUBRITINIB, FREE BASE
- CCG-269433
- DB12682
- HY-13501
- HMS3678A21
- 1-[4-[4-[[2-[(E)-2-(4-trifluoromethylphenyl)ethenyl]-1,3-oxazol-4-yl]methoxy]phenyl]butyl]-1H-1,2,3-triazole
- 366017-09-6
- Mubritinib [USAN]
- SCHEMBL94943
- MLS006010161
- AC-5248
- 1-[4-[4-[[2-[(E)-2-[4-(Trifluoromethyl)phenyl]ethenyl]oxazol-4-yl]methoxy]phenyl]butyl]-1H-1,2,3-triazole
- NSC-800802
- 1-[4-[4-[[2-[(E)-2-[-4-(trifiuoromethyl)phenyl]ethenyl]-1,3-oxazol-4-yl]methoxy]phenyl]butyl]-1H-1,2,3-triazole
- NSC800802
- AKOS015918001
- CS-3954
- Q6930896
- Mubritinib, >=98% (HPLC)
- BCP02837
- 1-[4-[4-[[2-[(E)-2-[4-(Trifluoromethyl)phenyl]ethenyl]-1,3-oxazol-4-yl]methoxy]phenyl]butyl]-1H-1,2,3-triazole
- DTXSID501026014
- Mubritinib; TAK-165
- AS-16256
- 1H-1,2,3-triazole, 1-(4-(4-((2-((1E)-2-(4-(trifluoromethyl)phenyl)ethenyl)-4-oxazolyl)methoxy)phenyl)butyl)-
- D04025
- MFCD09954135
- A823310
- LS-15096
- M3058
- BRD-K19061412-001-02-4
- BRD-K19061412-001-03-2
- SDCCGSBI-0654404.P001
- BRD-K19061412-001-04-0
- Mubritinib (TAK 165)?
-
- MDL: MFCD09954135
- Inchi: 1S/C25H23F3N4O2/c26-25(27,28)21-9-4-20(5-10-21)8-13-24-30-22(18-34-24)17-33-23-11-6-19(7-12-23)3-1-2-15-32-16-14-29-31-32/h4-14,16,18H,1-3,15,17H2/b13-8+
- Chiave InChI: ZTFBIUXIQYRUNT-MDWZMJQESA-N
- Sorrisi: FC(C1C([H])=C([H])C(=C([H])C=1[H])/C(/[H])=C(\[H])/C1=NC(=C([H])O1)C([H])([H])OC1C([H])=C([H])C(=C([H])C=1[H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])N1C([H])=C([H])N=N1)(F)F
Proprietà calcolate
- Massa esatta: 468.17700
- Massa monoisotopica: 468.177311
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 8
- Conta atomi pesanti: 34
- Conta legami ruotabili: 10
- Complessità: 620
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 1
- Conto stereocenter di bond non definito: 0
- XLogP3: 5.4
- Superficie polare topologica: 66
Proprietà sperimentali
- Densità: 1.25
- Punto di fusione: 158.0 to 162.0 deg-C
- Punto di ebollizione: 620.9°C at 760 mmHg
- Punto di infiammabilità: 329.3°C
- Indice di rifrazione: 1.577
- PSA: 65.97000
- LogP: 6.05720
Mubritinib Informazioni sulla sicurezza
- Parola segnale:Warning
- Dichiarazione di pericolo: H302-H315-H320-H335
- Dichiarazione di avvertimento: P261-P280-P301+P312-P302+P352-P305+P351+P338
- Numero di trasporto dei materiali pericolosi:NONH for all modes of transport
- Condizioni di conservazione:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
Mubritinib Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
ChemScence | CS-3954-50mg |
Mubritinib |
366017-09-6 | 99.91% | 50mg |
$224.0 | 2022-04-27 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R024143-10mg |
Mubritinib (TAK 165),99% |
366017-09-6 | 99% | 10mg |
¥499 | 2024-05-24 | |
DC Chemicals | DC7205-250 mg |
Mubritinib (TAK 165) |
366017-09-6 | >98% | 250mg |
$600.0 | 2022-02-28 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci4742-200mg |
Mubritinib (TAK 165) |
366017-09-6 | 98% | 200mg |
¥4752.00 | 2023-09-10 | |
S e l l e c k ZHONG GUO | S2216-25mg |
Mubritinib (TAK 165) |
366017-09-6 | 99.80% | 25mg |
¥1218.18 | 2022-04-26 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T6124-10 mg |
Mubritinib |
366017-09-6 | 99.57% | 10mg |
¥442.00 | 2022-02-28 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-VT769-10mg |
Mubritinib |
366017-09-6 | 98+% | 10mg |
634CNY | 2021-05-08 | |
DC Chemicals | DC7205-100 mg |
Mubritinib (TAK 165) |
366017-09-6 | >98% | 100mg |
$300.0 | 2022-02-28 | |
eNovation Chemicals LLC | D372539-250mg |
1-[4-[4-[[2-[(1E)-2-[4-(trifluoromethyl)phenyl]ethenyl]-4-oxazolyl]methoxy]phenyl]butyl]-1H-1,2,3-triazole |
366017-09-6 | 98% | 250mg |
$950 | 2024-05-24 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci4742-25mg |
Mubritinib (TAK 165) |
366017-09-6 | 98% | 25mg |
¥858.00 | 2023-09-10 |
Mubritinib Letteratura correlata
-
Ravindra M. Kumbhare,Tulshiram L. Dadmal,T. Anjana Devi,Dinesh Kumar,Umesh B. Kosurkar,Debabrata Chowdhury,K. Appalanaidu,Y. Khageswara Rao,M. Janaki Ramaiah,Manika Pal Bhadra Med. Chem. Commun. 2014 5 1744
-
Adinarayana Nandikolla,Singireddi Srinivasarao,Banoth Karan Kumar,Sankaranarayanan Murugesan,Himanshu Aggarwal,Louise L. Major,Terry K. Smith,Kondapalli Venkata Gowri Chandra Sekhar RSC Adv. 2020 10 38328
-
Tulshiram L. Dadmal,K. Appalanaidu,Ravindra M. Kumbhare,Tanmoy Mondal,M. Janaki Ramaiah,Manika Pal Bhadra New J. Chem. 2018 42 15546
-
Dinh Thanh Nguyen,Son Hai Do,Thi Huyen Le,Thi Hanh Nguyen,Minh Huyen Nguyen,Thi Ngoc Bich Vu,Thi Thu Hien Pham,Ngoc Toan Vu,Thi Kim Van Hoàng,Thi Kim Giang Nguyen New J. Chem. 2022 46 23179
-
Chao-Wan Chang,Gene-Hsiang Lee Dalton Trans. 2019 48 2028
366017-09-6 (Mubritinib) Prodotti correlati
- 671792-98-6(4-iodoquinolin-2-amine)
- 243666-15-1(1-[3-(Trifluoromethyl)pyrid-2-yl]-1,4-diazepane)
- 879345-64-9(1-(1-benzyl-1H-pyrazole-4-carbonyl)-4-(2-phenylethenesulfonyl)piperazine)
- 1060278-95-6(N-(prop-2-en-1-yl)-N'-[(thiophen-3-yl)methyl]ethanediamide)
- 74141-14-3(p-Nitrophenyl 6-Phospho-α-D-mannopyranoside)
- 507454-59-3(3-amino-1-(1,1-dioxo-1lambda6-thiolan-3-yl)thiourea)
- 2195936-97-9(2-methoxy-3-[3-(2H-1,2,3-triazol-2-yl)azetidine-1-carbonyl]pyridine)
- 477567-71-8(ethyl 5-(5-chlorothiophene-2-amido)-3-methylthiophene-2-carboxylate)
- 1797136-91-4(N-Trityl Candesartan Methyl Ester Methoxy Analogue)
- 1935936-81-4(2-chloro-5-(2,3-difluorophenyl)pyrazine)
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:366017-09-6)Mubritinib

Purezza:99%/99%
Quantità:50mg/100mg
Prezzo ($):166.0/314.0